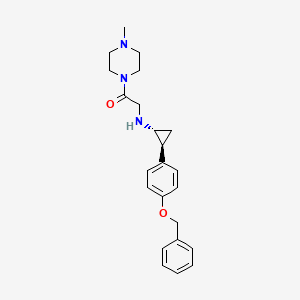![molecular formula C17H20N4 B10772943 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-582941 is a selective partial agonist of the alpha 7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic effects on cognitive deficits associated with neurodegenerative and psychiatric disorders, such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves the formation of the biaryl diamine structure, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole core .
Industrial Production Methods: The industrial production of A-582941 involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: A-582941 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylpyridazinyl group.
Reduction: This reaction can affect the pyrrolo[3,4-c]pyrrole core.
Substitution: This reaction can occur on the phenyl ring or the pyridazinyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
A-582941 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor.
Biology: Investigated for its effects on cognitive functions and memory enhancement.
Medicine: Explored as a potential therapeutic agent for treating cognitive deficits in neurodegenerative and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting the alpha 7 nicotinic acetylcholine receptor
Mechanism of Action
A-582941 exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This activation leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are involved in cognitive processes and memory formation .
Similar Compounds:
A-844606: Another alpha 7 nicotinic acetylcholine receptor agonist with similar binding properties.
SSR180711: A selective alpha 7 nicotinic acetylcholine receptor agonist used in research
Uniqueness of A-582941: A-582941 is unique due to its high selectivity and partial agonism at the alpha 7 nicotinic acetylcholine receptor. It exhibits a broad spectrum of cognitive-enhancing properties and has been shown to improve cognitive performance in various behavioral models .
properties
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)

![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)


![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)
